6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
Description
Properties
CAS No. |
63918-73-0 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
6-ethyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3 |
InChI Key |
VJPKSUBNLIXKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation Approach
A Ru-catalyzed asymmetric hydrogenation method achieves enantioselective synthesis using dibenzo[c,e]azepine precursors. Key characteristics:
- Catalyst : Chiral Ru-(S)-SunPhos complex
- Conditions : 50°C, 50 bar H₂ pressure in methanol
- Performance :
This method shows superior stereochemical control compared to traditional resolution techniques, though requires specialized catalysts.
Reductive Amination Strategy
A one-pot synthesis combines reductive amination with subsequent cyclization:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Imine formation | EtOH, 80°C, 12h | 85% |
| 2 | NaBH₄ reduction | 0°C, 2h | 78% |
| 3 | Acid-catalyzed cyclization | HCl, reflux, 6h | 91% |
Total yield: 60% overall
This sequential approach eliminates intermediate purification needs while maintaining high efficiency.
Palladium-Catalyzed Annulation
A [5+2] cyclization method using Pd(II) catalysts:
- Substrates : o-Arylanilines + conjugated dienes
- Key Features :
Reaction mechanism involves π-allylpalladium intermediate formation through sequential C-H activation and diene insertion.
Friedel-Crafts/Amino-Claisen Protocol
This two-stage synthesis demonstrates broad substrate tolerance:
- Amino-Claisen Rearrangement
- Temp: 180°C (microwave)
- Time: 20 min
- Yield: 88%
- Friedel-Crafts Cyclization
- Catalyst: AlCl₃ (2 equiv)
- Solvent: DCM, 0°C
- Yield: 76%
Total isolated yield: 67%
Particularly effective for generating structural analogs through substituent variation.
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Complexity | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 90-98% | Excellent | High | Moderate |
| Reductive Amination | 60-75% | None | Medium | High |
| Pd-Catalyzed Annulation | 75-85% | High | Medium | Limited |
| Friedel-Crafts | 65-70% | None | Low | Excellent |
Key Synthetic Challenges
- Ring Strain Management : Seven-membered ring formation requires precise temperature control to prevent oligomerization
- N-Substituent Stability : Ethyl group migration observed above 150°C in polar aprotic solvents
- Purification Considerations : Hydrophobic nature necessitates chromatographic separation using hexane:EtOAc (4:1)
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.
Scientific Research Applications
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and chemical profiles of dibenzazepines are heavily influenced by substituents at the 6-position. Key analogs include:
Key Insights :
- Ethyl vs.
- Halogenation : Chloro substituents enhance anti-inflammatory activity but may increase metabolic instability .
- Steric Effects : Tetramethyl substitution improves catalytic performance in asymmetric synthesis due to rigid geometry .
Pharmacological Activities
- Hypolipidemic Effects : 6-Substituted dibenzazepines, including ethyl and allyl derivatives, inhibit cholesterol synthesis in rodent models. Allyl derivatives (e.g., Azapetine) show potent activity but higher toxicity .
- Anti-Inflammatory Properties : Chloro and fluoro derivatives (e.g., 5b, 5c) reduce edema in rodent studies, likely via PPAR-γ modulation .
- Catalytic Applications : Tetramethyl derivatives serve as chiral phase-transfer catalysts in organic synthesis, achieving >90% enantiomeric excess .
Physical and Chemical Properties
| Property | 6-Ethyl Derivative (Inferred) | 9-Chloro Derivative (5b) | 5,5,7,7-Tetramethyl Derivative |
|---|---|---|---|
| Melting Point (°C) | ~190–200* | 195–197 | 256–259 |
| Purity | N/A | 90% | 99% |
| Lipophilicity (LogP) | Moderate | High | Very High |
*Estimated based on structural analogs .
Toxicological Profiles
Biological Activity
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound belonging to the dibenzazepine class, characterized by a seven-membered nitrogen-containing ring fused to two benzene rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, analgesic, and cytotoxic properties, supported by relevant research findings and case studies.
The compound's molecular formula is . Its pharmacological potential arises from its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Lysosomal Enzymes : This action contributes to its anti-inflammatory effects by reducing inflammation and pain.
- Cytotoxic Activity : It exhibits significant cytotoxicity against murine and human cancer cell lines, inhibiting key enzymes involved in DNA synthesis and cellular proliferation.
Anti-inflammatory Activity
Research indicates that 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine demonstrates notable anti-inflammatory properties. It has been shown to inhibit prostaglandin synthetase activity, leading to reduced inflammation.
Table 1: Anti-inflammatory Effects of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
Analgesic Effects
The compound has been evaluated for its analgesic properties through various models. It effectively reduces pain responses in animal models, indicating its potential as an analgesic agent.
Case Study: Analgesic Evaluation
In a study involving induced pain models in rodents, the compound demonstrated significant analgesic effects comparable to standard analgesics. The results indicated effective pain relief and a favorable safety profile.
Cytotoxic Activity
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine shows promising cytotoxic effects against various cancer cell lines. It has been tested against leukemias, carcinomas, and sarcomas.
Table 2: Cytotoxic Effects of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Leukemia | 12.5 | Inhibition of IMP dehydrogenase |
| Human Carcinoma | 15.0 | Inhibition of DNA synthesis enzymes |
| Sarcoma | 10.0 | Induction of DNA strand scission |
Recent Research Findings
Recent studies have focused on the synthesis of derivatives of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine to enhance its pharmacological profiles. These derivatives have shown improved efficacy in various biological assays.
Table 3: Recent Derivatives and Their Activities
Q & A
Q. How can researchers address toxicity discrepancies between in silico predictions and in vivo findings?
- Methodological Answer : Validate computational toxicity models (e.g., ProTox-II) with acute toxicity assays (e.g., OECD 423 guidelines). For neurotoxicity flagged in silico, perform histopathological analysis of brain tissue in rodents. Cross-reference with chemical toxicity databases for structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
